Cas no 2121512-09-0 (2,4-Dibromo-6-fluorophenylboronic acid pinacol ester)

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its dibromo-fluoro substitution pattern enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex aryl frameworks. The pinacol ester group improves stability, facilitating handling and storage compared to free boronic acids. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its well-defined structure ensures consistent performance in coupling reactions, while the halogen substituents allow for further derivatization. Suitable for use under inert conditions, it offers reliable results in demanding synthetic applications.
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester structure
2121512-09-0 structure
Product name:2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
CAS No:2121512-09-0
MF:C12H14BBr2FO2
MW:379.85576581955
MDL:MFCD29088243
CID:5078930

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
    • 2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD29088243
    • Inchi: 1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
    • InChI Key: UBSYNNGKKUAXKI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1B1OC(C)(C)C(C)(C)O1)F)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 311
  • Topological Polar Surface Area: 18.5

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB559370-10 g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester; .
2121512-09-0
10g
€266.20 2023-04-13
abcr
AB559370-5g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester; .
2121512-09-0
5g
€160.50 2025-03-19
Aaron
AR021R3N-5g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
2121512-09-0 95%
5g
$108.00 2025-02-13
Aaron
AR021R3N-10g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
2121512-09-0
10g
$178.00 2023-12-14
abcr
AB559370-25g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester; .
2121512-09-0
25g
€412.20 2025-03-19
abcr
AB559370-100g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester; .
2121512-09-0
100g
€1185.70 2025-03-19
abcr
AB559370-5 g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester; .
2121512-09-0
5g
€177.20 2023-04-13
abcr
AB559370-10g
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester; .
2121512-09-0
10g
€235.00 2025-03-19
Ambeed
A653207-5g
2-(2,4-Dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121512-09-0 98%
5g
$110.0 2024-04-21

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester Related Literature

Additional information on 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS No. 2121512-09-0): A Versatile Building Block in Modern Organic Synthesis

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS No. 2121512-09-0) is a highly versatile and valuable compound in the field of organic synthesis and medicinal chemistry. This boronic acid pinacol ester derivative has gained significant attention due to its unique chemical properties and wide-ranging applications in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and materials science.

The molecular structure of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester consists of a phenyl ring substituted with two bromine atoms at the 2 and 4 positions, a fluorine atom at the 6 position, and a boronic acid pinacol ester group. The presence of these functional groups endows the compound with remarkable reactivity and selectivity, making it an ideal building block for various synthetic transformations.

One of the key applications of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The boronic acid pinacol ester group in this compound can readily undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. This versatility makes it an essential reagent in the synthesis of complex organic molecules with diverse functional groups.

Recent studies have highlighted the importance of halogenated boronic acid derivatives, such as 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester, in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds derived from this boronic acid ester showed promising activity against various cancer cell lines. The bromine and fluorine substituents on the phenyl ring contribute to enhanced lipophilicity and metabolic stability, which are crucial for drug efficacy and pharmacokinetic properties.

In addition to its applications in pharmaceutical research, 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester has also found use in materials science. The unique electronic properties of fluorinated boronic acids make them suitable for the synthesis of functional materials with tailored optical and electronic properties. For example, researchers at the University of California, Berkeley, utilized this compound to synthesize novel polymers with enhanced fluorescence and conductivity, which have potential applications in optoelectronic devices and sensors.

The synthetic accessibility of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is another factor contributing to its widespread use. The compound can be synthesized through a series of well-established chemical reactions, including bromination, fluorination, and boronation steps. These synthetic routes are scalable and can be adapted for large-scale production, making it a practical choice for both academic research and industrial applications.

In conclusion, 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS No. 2121512-09-0) is a highly valuable compound with a broad range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an indispensable building block for the development of novel compounds with diverse biological and material properties. As research in these fields continues to advance, the importance of this compound is likely to grow further.

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Amadis Chemical Company Limited
(CAS:2121512-09-0)2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
A1178783
Purity:99%/99%
Quantity:25g/100g
Price ($):234.0/670.0